5-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole
Description
Properties
IUPAC Name |
[(E)-[1-(4-chlorophenyl)-4-(4-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindol-5-yl]methylideneamino] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26Cl2N2O2S/c1-23-7-18-30(19-8-23)42-34-26(22-38-41-35(40)25-9-12-27(36)13-10-25)11-20-32-31(34)21-33(24-5-3-2-4-6-24)39(32)29-16-14-28(37)15-17-29/h2-10,12-19,21-22H,11,20H2,1H3/b38-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUVQFDXXZUIKQ-NNLKUIAGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C=NOC(=O)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/C=N/OC(=O)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole (CAS Number: 478033-26-0) is a complex indole derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 609.56 g/mol. The structure features multiple functional groups that contribute to its biological activity, including a chlorobenzoyl moiety, which is known for enhancing the lipophilicity and biological interaction of compounds.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives similar to this compound may possess antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis .
- Anticancer Potential : The compound's structure suggests potential anticancer activity. Compounds with similar indole frameworks have been reported to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the sulfonyl group in related compounds has shown strong inhibitory effects on enzymes such as acetylcholinesterase and urease . This suggests that our compound may similarly affect enzyme activity, potentially leading to therapeutic effects in conditions like cancer and infections.
- Oxidative Stress Modulation : Indole derivatives are known to exhibit antioxidant properties, which can protect cells from oxidative damage—a common pathway in cancer development .
- Receptor Interaction : The structural components may facilitate interactions with specific receptors involved in cell signaling pathways, further influencing cellular responses.
Case Studies and Research Findings
Several studies have investigated the biological activities of related indole derivatives, providing insights into the potential effects of our compound:
- Antiviral Activity : A study on similar compounds indicated that they could inhibit the Tobacco Mosaic Virus (TMV) with notable efficacy. For instance, certain derivatives achieved up to 50% TMV inhibition at specific concentrations . This highlights the potential for antiviral applications.
- Cytotoxicity Testing : In vitro assays using human cancer cell lines demonstrated that related structures exhibited significant cytotoxic effects, with IC50 values indicating effectiveness at low concentrations. These findings support further investigation into the cytotoxic potential of our target compound .
Table 1: Summary of Biological Activities
Table 2: Cytotoxicity Assay Results
Comparison with Similar Compounds
Structural Insights :
- The dual chlorophenyl groups increase steric hindrance compared to methoxy or fluoro-substituted indoles, possibly reducing off-target interactions .
Physicochemical Properties
Melting Points and Solubility
Key Observations :
- The target compound’s higher predicted logP (5.2) suggests greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Carboxamide-containing analogs (Compounds 3 and 4) exhibit higher melting points due to hydrogen-bonding capacity .
Spectroscopic and Analytical Data
NMR and IR Signatures
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting 4-chlorobenzoyl chloride with an indoline derivative under anhydrous conditions using triethylamine as a base to prevent hydrolysis .
- Thioether formation : Introducing the 4-methylphenyl sulfanyl group via nucleophilic substitution, requiring inert atmosphere (e.g., N₂) to avoid oxidation .
- Purification : Column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) achieves >95% purity. Monitor by TLC and confirm via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the molecular structure be characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- NMR : Use deuterated DMSO to resolve aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and confirm imine bonding (δ ~8.5 ppm) .
- MS : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ peak at m/z 580.1) .
- Crystallography :
Advanced Research Questions
Q. How can contradictions between experimental and computational data (e.g., bond angles, reactivity) be resolved?
Methodological Answer:
- Cross-validation : Compare X-ray crystallographic data (e.g., bond lengths from SHELXL refinement ) with DFT-optimized geometries (B3LYP/6-311+G(d,p) basis set).
- Non-covalent analysis : Use Multiwfn to map electron localization functions (ELF) and identify steric clashes or van der Waals interactions that may explain deviations .
- Statistical rigor : Apply R-factor analysis (e.g., R₁ < 5% for crystallographic data) and error bars in computational models to quantify discrepancies .
Q. What strategies optimize the refinement of this compound’s crystal structure in cases of twinning or disorder?
Methodological Answer:
- Twinning : Use SHELXL ’s TWIN/BASF commands to model twin domains. Validate with Hooft’s parameter (|y| < 0.1) .
- Disordered groups : Apply PART/SUMP restraints for overlapping sulfanyl or chlorophenyl moieties. Use ORTEP-3 ’s thermal ellipsoid plots to visualize disorder .
- Validation tools : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for packing interactions .
Q. How can non-covalent interactions (e.g., π-π stacking, hydrogen bonds) be systematically analyzed to predict biological activity?
Methodological Answer:
- Electron density analysis : Use Multiwfn to calculate reduced density gradient (RDG) isosurfaces, highlighting π-π interactions between phenyl groups .
- Hydrogen bonding : Extract donor-acceptor distances from crystallography (e.g., N–H···O < 2.5 Å) and compare with MD simulations (AMBER force field) .
- Bioactivity correlation : Overlay interaction maps with protein binding pockets (e.g., AutoDock Vina) to prioritize synthetic analogs .
Q. How should researchers design experiments to investigate reaction mechanisms (e.g., imine formation, sulfanyl substitution)?
Methodological Answer:
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor imine formation rates under varying pH (4–9) and temperature (25–60°C) .
- Isotopic labeling : Introduce ¹³C or ¹⁵N in the indole core to track intermediates via NMR .
- Theoretical framework : Link experimental data to frontier molecular orbital (FMO) theory using Multiwfn to identify nucleophilic/electrophilic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
